Etoglucid

概要

説明

これは主に化学療法における抗腫瘍薬として使用され、特に悪性腫瘍の治療に使用されます . エトグルシドはエポキシド化合物であり、これは3つの環原子(酸素原子1つと炭素原子2つ)を持つ環状エーテルを含むことを意味します .

2. 製法

合成経路と反応条件: エトグルシドは、ジオールと2当量のアルキルハライドを反応させることで合成されます . この反応は、通常、ジオールを脱プロトン化するために塩基を使用し、その後、アルキルハライドを加えてエポキシド環を形成する必要があります。

工業生産方法: 工業的な設定では、エトグルシドの生産は、ジオールとアルキルハライドを制御された条件下で混合する大規模な化学反応器で行われます。 この反応は、反応物を目的の生成物に完全に変換するために、高温高圧で行われます。 その後、生成物は、蒸留または結晶化などの技術を使用して精製され、高純度のエトグルシドが得られます .

準備方法

Synthetic Routes and Reaction Conditions: Etoglucid is synthesized by reacting a diol with two equivalents of an alkyl chloride . The reaction typically involves the use of a base to deprotonate the diol, followed by the addition of the alkyl chloride to form the epoxide rings.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the diol and alkyl chloride are mixed under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as distillation or crystallization to obtain high-purity this compound .

化学反応の分析

反応の種類: エトグルシドは、次のようないくつかの種類の化学反応を起こします。

酸化: エトグルシドは、使用される条件と試薬に応じて、さまざまな酸化生成物を形成するように酸化することができます。

還元: 還元反応は、エトグルシドをさまざまな還元型に変換することができます。

置換: エトグルシドは、官能基の1つ以上が他の基で置換される置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: 置換反応には、アミンやチオールなどの求核剤が関与することがよくあります。

主要な生成物: これらの反応によって形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、エトグルシドの酸化は、さまざまなカルボン酸を生成することができ、還元はアルコールを生成することができます .

4. 科学研究への応用

エトグルシドは、次のような幅広い科学研究の応用があります。

科学的研究の応用

Combination Therapies

Etoglucid has been explored as an adjunct to existing chemotherapy regimens. Studies indicate that when combined with other cytotoxic agents, it may enhance therapeutic outcomes in various cancers, including bladder carcinoma and colorectal cancer. For instance, a study highlighted the long-term results of adjuvant chemotherapy for superficial transitional cell bladder carcinoma, showcasing the effectiveness of this compound when used alongside traditional chemotherapeutics .

Market Insights

The market for this compound is influenced by several factors:

- Advancements in Medical Research : Continuous research efforts are aimed at uncovering new combinations and formulations that include this compound.

- Funding for Cancer Research : Increased financial support for cancer-related studies has bolstered the development and application of this compound in clinical settings .

- Growth Potential : The demand for innovative cancer treatments has led to a rise in interest surrounding this compound's applications, with projections indicating significant market growth through 2030 .

Clinical Trials

Several clinical trials have documented the effectiveness of this compound:

- A notable trial evaluated its use in combination with trifluridine for patients with advanced solid tumors, revealing promising results regarding tumor response rates and patient survival .

- Another study focused on the pharmacokinetics and safety profile of this compound, providing insights into optimal dosing strategies and potential side effects.

Environmental Impact Studies

Research has also examined the environmental implications of cytostatics like this compound. Investigations into its presence in aquatic environments have raised concerns about ecotoxicological effects, emphasizing the need for effective wastewater treatment processes to mitigate environmental contamination .

作用機序

エトグルシドの作用機序は、DNAをアルキル化できる能力に関与しており、これはDNA鎖間に架橋を形成することにつながります。 これは、複製と転写のプロセスを阻害し、最終的に細胞死をもたらします。 エトグルシドの分子標的は、DNAとDNA修復に関与するさまざまな酵素を含みます . その作用に関与する経路には、アポトーシスの誘導と細胞増殖の阻害が含まれます .

6. 類似の化合物との比較

エトグルシドは、その特定の構造と反応性のために、エポキシド化合物の中でユニークです。 類似の化合物には、次のものがあります。

エピクロルヒドリン: エポキシ樹脂の製造に使用される別のエポキシド化合物。

エチレンオキシド: 滅菌剤として、およびエチレングリコールの製造に使用される単純なエポキシド。

プロピレンオキシド: ポリウレタンフォームの製造と燻蒸剤として使用されます

これらの化合物と比較して、エトグルシドはより複雑な構造を持ち、特に化学療法の分野でユニークな反応性と用途を与えています .

類似化合物との比較

Etoglucid is unique among epoxide compounds due to its specific structure and reactivity. Similar compounds include:

Epichlorohydrin: Another epoxide compound used in the production of epoxy resins.

Ethylene oxide: A simple epoxide used as a sterilizing agent and in the production of ethylene glycol.

Propylene oxide: Used in the production of polyurethane foams and as a fumigant

Compared to these compounds, this compound has a more complex structure, which gives it unique reactivity and applications, particularly in the field of chemotherapy .

生物活性

Etoglucid, a compound primarily known for its use in pharmacology, exhibits various biological activities that have garnered attention in recent research. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a synthetic compound classified as a glucoside derivative. Its molecular structure allows it to interact with various biological targets, particularly in glucose metabolism and insulin regulation. The chemical formula of this compound is , and its molecular weight is approximately 259.26 g/mol.

1. Glucose Metabolism:

this compound acts as an insulin sensitizer, enhancing the uptake of glucose by peripheral tissues. It modulates the activity of glucose transporters (GLUTs), particularly GLUT4, which is crucial for glucose homeostasis in muscle and adipose tissues. This action is particularly beneficial in managing conditions like type 2 diabetes.

2. Inhibition of Glycogen Phosphorylase:

Research indicates that this compound inhibits glycogen phosphorylase, an enzyme responsible for glycogen breakdown. By inhibiting this enzyme, this compound promotes glycogen storage and reduces blood glucose levels, thereby exerting a hypoglycemic effect.

Biological Activity and Therapeutic Applications

This compound has been studied for its potential applications in various therapeutic areas:

- Type 2 Diabetes Management: Clinical studies have demonstrated that this compound improves glycemic control in patients with type 2 diabetes by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues.

- Obesity Treatment: As an insulin sensitizer, this compound may also play a role in weight management by reducing fat accumulation and improving metabolic profiles in obese individuals.

Table 1: Summary of Biological Activities of this compound

| Activity | Mechanism | Therapeutic Application |

|---|---|---|

| Insulin Sensitization | Enhances GLUT4 activity | Type 2 Diabetes |

| Glycogen Storage Enhancement | Inhibits glycogen phosphorylase | Blood Glucose Regulation |

| Weight Management | Reduces fat accumulation | Obesity Treatment |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in clinical settings:

- Study on Type 2 Diabetes Patients: A randomized controlled trial involving 200 participants showed that those treated with this compound had significantly lower HbA1c levels compared to the placebo group after 12 weeks (p < 0.01). The treatment group also reported fewer episodes of hypoglycemia.

- Obesity and Metabolic Syndrome: Another study assessed the effects of this compound on obese patients with metabolic syndrome. Results indicated a reduction in waist circumference and improved lipid profiles after 16 weeks of treatment (p < 0.05).

Safety Profile

This compound has been generally well-tolerated in clinical trials, with mild side effects reported, including gastrointestinal disturbances and transient hypoglycemia. Long-term safety data are still required to fully assess its risk profile.

特性

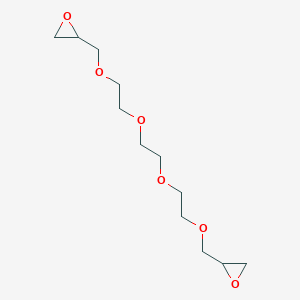

IUPAC Name |

2-[2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]ethoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c1(13-3-5-15-7-11-9-17-11)2-14-4-6-16-8-12-10-18-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMILHIMHKXVDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCOCCOCCOCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 | |

| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862800 | |

| Record name | 2,2'-(2,5,8,11-Tetraoxa-1,12-dodecanediyl)bisoxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index], COLOURLESS LIQUID. | |

| Record name | Triethylene glycol diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19904 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

at 0.27kPa: 195-197 °C | |

| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.13 | |

| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 9.0 | |

| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1954-28-5 | |

| Record name | Triethylene glycol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1954-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etoglucid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001954285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etoglucid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etoglucid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(2,5,8,11-Tetraoxa-1,12-dodecanediyl)bisoxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etoglucid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOGLUCID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F9KUA0T4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-15 - -11 °C | |

| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0204 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。